![molecular formula C11H12N6O2 B5657621 4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5657621.png)
4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including one-pot, three-component syntheses under solvent-free conditions or microwave-assisted methods for efficiency and high yield. For instance, the one-pot, three-component synthesis technique has been applied to create compounds with similar structures, emphasizing the importance of efficient synthetic strategies in obtaining complex molecules like 4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (Adib et al., 2014).
Molecular Structure Analysis
The characterization and structural analysis of similar compounds are often carried out using techniques such as IR, NMR, elemental analysis, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Şahin et al., 2012).
Chemical Reactions and Properties
The reactivity of 4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is influenced by its functional groups, which participate in various chemical reactions. For example, the presence of the tetrazole group can lead to reactions under controlled conditions, yielding derivatives with potential applications in medicinal chemistry (Moustafa et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical applications. These properties are determined by the compound's molecular structure and can be influenced by factors such as the presence of halogen atoms or the specific arrangement of the heterocyclic systems (Le Falher et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are key to understanding the compound's behavior in chemical reactions. The tetrazole group, for example, is known for its resemblance to carboxylic acids in terms of acidity, which can influence the compound's reactions and interactions with other molecules (Gabriele et al., 2006).
properties
IUPAC Name |
4-[3-(tetrazol-1-yl)propyl]pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c18-10-7-19-9-3-1-4-12-11(9)17(10)6-2-5-16-8-13-14-15-16/h1,3-4,8H,2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGKJNTRWTHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC=N2)CCCN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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